![molecular formula C14H15N3O2 B2778923 N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-07-9](/img/structure/B2778923.png)
N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
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Overview
Description
N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as PPBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPBH belongs to the class of hydrazide derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
- Researchers have synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides. These compounds demonstrated appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes .
Antibacterial and Antitubercular Activity
Antifungal Properties
Mechanism of Action
Target of Action
Similar compounds with a pyrrole ring have been found to inhibit enzymes such asenoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with the active sites ofdihydrofolate reductase and enoyl ACP reductase . These interactions can inhibit the activity of these enzymes, potentially disrupting essential biochemical processes in bacteria .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR can affect multiple biochemical pathways. Enoyl ACP reductase is involved in the fatty acid synthesis pathway in bacteria, and its inhibition can disrupt the production of essential bacterial cell components . On the other hand, DHFR is a key enzyme in the folate pathway , which is crucial for the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be the result of the disruption of essential biochemical processes in bacteria due to the inhibition of enoyl ACP reductase and DHFR . This could lead to the inhibition of bacterial growth or even bacterial cell death .
Action Environment
The action, efficacy, and stability of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
properties
IUPAC Name |
N'-propanoyl-2-pyrrol-1-ylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)15-16-14(19)11-7-3-4-8-12(11)17-9-5-6-10-17/h3-10H,2H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCFVJNKIMHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC=CC=C1N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide |
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